molecular formula C7H4O3 B1265739 1,3-Benzodioxol-2-one CAS No. 2171-74-6

1,3-Benzodioxol-2-one

Cat. No. B1265739
CAS RN: 2171-74-6
M. Wt: 136.1 g/mol
InChI Key: NZPSDGIEKAQVEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Benzodioxol-2-one is synthesized from catechol through cyclization with dichloromethane. The process conditions have been optimized to achieve a yield of 57.2%, with the structure of the product confirmed by infrared spectrum (IR) and nuclear magnetic resonance (NMR) (Li Yu, 2006). Another synthesis method involves the use of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, prepared from o-iodobenzoic acid, which is converted into more reactive forms via oxidation (P. Stevenson et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through NMR studies, revealing a planar model with structural parameters consistent with X-ray studies. No keto-enol tautomerism is observed, indicating a stable molecular structure (T. C. Wong & Kenneth J. Koval, 1978).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrophilic chlorination using 1-chloro-1,2-benziodoxol-3-one. This method has proven practical and efficient for chlorinating nitrogen-containing heterocycles as well as selected classes of arenes (Mengzhou Wang et al., 2016). Furthermore, cyanobenziodoxols derived from benziodoxols can effectively cyanate N,N-dimethylarylamines under mild conditions (V. Zhdankin et al., 1995).

Scientific Research Applications

Eco-Sustainable Synthesis and Biological Applications

  • Anticancer, Antibacterial, and DNA Binding : A study by Gupta et al. (2016) explored eco-friendly synthesis of 2-phenyl 1,3-benzodioxole derivatives. These compounds showed potential as anticancer, antibacterial agents, and also demonstrated DNA binding capabilities.

Chemical Stability and Synthesis

  • Fluorinated Orthoesters Synthesis : Röckl et al. (2019) discussed the synthesis of fluorinated orthoesters from 1,3-benzodioxoles, highlighting their enhanced stability and potential applications in medicinal and agrochemistry (Röckl et al., 2019).

Photochemical and Polymerization Applications

  • Photoinitiator for Radical Polymerization : Kumbaraci et al. (2012) described a 1,3-benzodioxole derivative used as a photoinitiator in free radical polymerization, a process important in material science and industrial applications (Kumbaraci et al., 2012).

Molecular Structure Analysis

  • NMR Study of Molecular Structure : Wong and Koval (1978) conducted a nuclear magnetic resonance study on 1,3-benzodioxole, contributing to the understanding of its molecular structure (Wong & Koval, 1978).

Chlorination and Organic Synthesis

  • Electrophilic Chlorination Methods : A 2016 study by Wang et al. utilized 1-chloro-1,2-benziodoxol-3-one, a related compound, for efficient chlorination of heterocycles and arenes. This method has potential industrial applications (Wang et al., 2016).

Battery Technology

  • Solid Electrolyte Interface in Lithium-Ion Batteries : Xing et al. (2009) conducted a theoretical study on the reduction mechanism of 1,3-benzodioxol-2-one, which is significant for the formation of a solid electrolyte interface in lithium-ion batteries (Xing et al., 2009).

Mechanism of Action

Target of Action

1,3-Benzodioxol-2-one primarily targets the auxin receptor known as TIR1 (Transport Inhibitor Response 1). TIR1 is a key player in auxin signaling pathways, which regulate plant growth and development. By interacting with TIR1, this compound modulates auxin-related responses in plants .

Mode of Action

The interaction between this compound and TIR1 leads to several changes:

Biochemical Pathways

The downstream effects involve modulation of gene expression related to root growth. By down-regulating inhibitory genes, this compound promotes root elongation and branching, ultimately enhancing crop productivity .

Pharmacokinetics

Unfortunately, specific pharmacokinetic data for this compound are scarce. Its potential as an auxin receptor agonist suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

At the molecular and cellular levels, this compound’s action leads to increased root growth, improved nutrient uptake, and enhanced plant resilience. These effects contribute to overall crop health and yield .

Action Environment

Environmental factors play a crucial role in the efficacy and stability of this compound. Researchers study its occurrence, behavior, and potential biodegradation pathways in the environment. Its structural similarity to other relevant compounds makes it an intriguing subject for analytical chemists .

properties

IUPAC Name

1,3-benzodioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPSDGIEKAQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062231
Record name 1,3-Benzodioxol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2171-74-6
Record name 1,3-Benzodioxol-2-one
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Record name 1,3-Benzodioxol-2-one
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Record name 1,3-Benzodioxol-2-one
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Record name 1,3-Benzodioxol-2-one
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Record name 1,3-benzodioxol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using triphosgene in the synthesis of 1,3-Benzodioxol-2-one?

A1: Research indicates that using triphosgene and triethylamine to synthesize this compound from catechol offers several advantages. These include a simplified operational procedure and the production of high-purity products. []

Q2: How does the structure of this compound compare to other cyclic carbonates?

A2: X-ray crystallography reveals that this compound, the first cyclic carbonate of an aromatic diol to have its structure elucidated by this method, possesses a unique structure. [] Its C-O bonds are slightly longer than those observed in cyclic carbonates derived from aliphatic vicinal diols. The crystal structure itself is composed of π-stacked molecules, with inversion-related molecules stacked along the b-axis, exhibiting a distance of 3.631 (1) Å between the centroids of their benzene rings. []

Q3: Has the electrochemical behavior of this compound been investigated?

A3: Yes, studies have explored the electrochemical behavior of this compound, particularly in the context of lithium-ion batteries. Research has focused on its performance in electrolyte systems, examining its impact on the formation of the solid electrolyte interface on the anode. [, ]

Q4: Are there alternative methods for synthesizing this compound?

A4: Beyond the use of triphosgene, researchers have explored direct synthesis methods for this compound. One such approach utilizes a Rh(I)-promoted system, facilitating the production of the compound from styrene, dioxygen, and carbon dioxide. [] This alternative route highlights the ongoing efforts to explore efficient and sustainable synthesis pathways for this compound.

Q5: What is the focus of ongoing research regarding this compound's reactivity?

A5: Current research aims to understand the mechanisms involved in the reduction of this compound and its implications for solid electrolyte interphase formation in lithium-ion batteries. [] Additionally, there's interest in exploring the addition of electrophiles to this compound, further expanding its potential applications in organic synthesis. []

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